Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula C19H24O5S It is a derivative of glucopyranoside, where the glucose moiety is modified with an ethyl group, a naphthylmethyl group, and a thio linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose, followed by the introduction of the thio group. The naphthylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthylmethyl group can be reduced to a naphthylmethyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthylmethyl alcohol.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The naphthylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Benzyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-(2-phenyl)methyl-1-thio-beta-D-glucopyranoside
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its solubility and reactivity compared to its methyl and benzyl analogs. The naphthylmethyl group provides a distinct hydrophobic character, making it suitable for interactions with specific protein targets .
Eigenschaften
Molekularformel |
C19H24O5S |
---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-ethylsulfanyl-6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-3,5-diol |
InChI |
InChI=1S/C19H24O5S/c1-2-25-19-17(22)18(16(21)15(10-20)24-19)23-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,15-22H,2,10-11H2,1H3 |
InChI-Schlüssel |
XEZZCFPZLUSNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1C(C(C(C(O1)CO)O)OCC2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.